molecular formula C7H6F3NO2 B3348912 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid CAS No. 191548-90-0

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid

Cat. No.: B3348912
CAS No.: 191548-90-0
M. Wt: 193.12 g/mol
InChI Key: FZYQYTJVKWEWQJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-based heterocyclic compound featuring a trifluoromethyl (-CF₃) group at the 5-position, a methyl (-CH₃) group at the 2-position, and a carboxylic acid (-COOH) moiety at the 3-position. The pyrrole core contributes aromaticity and π-electron density, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates electronic properties. Its molecular formula is C₇H₆F₃NO₂, with a molecular weight of 209.13 g/mol.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-3-4(6(12)13)2-5(11-3)7(8,9)10/h2,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYQYTJVKWEWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with trifluoromethylating agents under specific conditions

Industrial Production Methods

In industrial settings, the production of 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process. The use of advanced catalysts and reaction monitoring techniques can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential as a pharmaceutical agent, particularly in the development of inhibitors targeting specific biological pathways.

Inhibition of Notum Activity

Recent studies have highlighted the compound's role in inhibiting Notum, an enzyme implicated in various diseases, including cancer. A fragment-based drug discovery approach identified derivatives of pyrrole-3-carboxylic acids that exhibited promising inhibition activity against Notum. The structure-activity relationship (SAR) studies indicated that modifications at the 2 and 5 positions significantly affected potency, with compounds showing IC50 values ranging from 0.11 μM to 3.8 μM based on different substituents (see Table 1) .

CompoundR1R2IC50 (μM)
5HH6.7 ± 3.6
11CF3H1.7 ± 0.6
202-FiPr0.15
253-CF3Cl0.20

Antibacterial Properties

In another study, the compound was evaluated for its antibacterial activity against Pseudomonas aeruginosa, a major pathogen in cystic fibrosis patients. The compound's ability to inhibit MurB, an essential enzyme for bacterial cell wall synthesis, was investigated, yielding promising results that underscore its potential as a novel antibiotic .

Agricultural Applications

The compound has also been studied for its effects on plant biology, particularly in photosynthesis.

Chlorophyll Synthesis Inhibition

Research has shown that 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can inhibit the synthesis of chlorophyll a, which is crucial for photosynthesis in plants. This property suggests potential applications in herbicides or as a tool for studying plant growth and development .

Chelation Properties

The compound exhibits chelation abilities, which can be beneficial in agricultural contexts where metal ion availability affects plant health and growth. This characteristic may lead to further exploration of its use in soil amendment or as a growth enhancer .

Development of Notum Inhibitors

A notable case study involved the optimization of pyrrole derivatives to enhance their inhibitory effects on Notum. Researchers synthesized various analogues and tested their binding affinities using isothermal titration calorimetry (ITC), revealing significant improvements in potency through strategic modifications .

Antibacterial Screening

Another study focused on screening a library of compounds for antibacterial activity against Pseudomonas aeruginosa. The results indicated that certain derivatives of the pyrrole compound showed substantial inhibition, highlighting the importance of structural modifications for enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Substituents (Positions) Core Heterocycle Molecular Formula Molecular Weight (g/mol) Source
This compound -CH₃ (2), -CF₃ (5), -COOH (3) Pyrrole C₇H₆F₃NO₂ 209.13 N/A
2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid -CH₃ (2), -C₅H₄N (5), -COOH (3) Pyrrole C₁₁H₁₀N₂O₂ 202.21
5-Methyl-2-(3-trifluoromethylphenyl)-pyrazole-3-carboxylic acid -CH₃ (5), -C₆H₄CF₃ (2), -COOH (3) Pyrazole C₁₂H₉F₃N₂O₂ 270.21
1-(2-Hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid -CH₂CH₂OH (1), -CH₃ (4), -C₆H₄CF₃ (5), -COOH (3) Pyrrole C₁₅H₁₅F₃NO₃ 329.28

Key Observations :

  • Heterocycle Differences : Pyrazole derivatives (e.g., compound from ) exhibit two adjacent nitrogen atoms, altering electronic properties compared to pyrrole’s single nitrogen.
  • Substituent Effects : The trifluoromethyl group in the target compound enhances lipophilicity (logP ≈ 2.1 predicted) compared to the pyridinyl-substituted analog (logP ≈ 1.5) .

Physicochemical Properties

Table 2: Predicted and Experimental Physicochemical Data

Compound Name pKa (Predicted) Boiling Point (°C) Density (g/cm³) Solubility (Water)
This compound 3.8–4.2* 320–340* 1.41–1.45* Low (≈1 mg/mL)
5-Methyl-2-(3-trifluoromethylphenyl)-pyrazole-3-carboxylic acid 4.1–4.5 N/A 1.34–1.38 Moderate (≈10 mg/mL)
1-(2-Hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid 5.43 456.1 1.34 Moderate (≈5 mg/mL)

*Estimated using computational tools (e.g., ACD/Labs).

Key Observations :

  • Acidity : The target compound’s carboxylic acid pKa (~3.8–4.2) is lower than the pyrazole analog (~4.1–4.5) due to stronger electron-withdrawing effects from the pyrrole core and -CF₃ group .
  • Solubility : The hydroxyethyl group in improves aqueous solubility compared to the target compound, likely due to hydrogen bonding.

Biological Activity

2-Methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a compound of increasing interest in pharmaceutical and agricultural chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for various applications, including as an antibacterial and anticancer agent.

  • Chemical Formula : C6H4F3N O2
  • Molecular Weight : 179.10 g/mol
  • CAS Number : 1314400-72-0
  • Structure : The presence of the trifluoromethyl group significantly alters the physical and chemical properties of the compound, contributing to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, particularly in antibacterial and anticancer fields.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. In vitro evaluations showed that derivatives of pyrrole compounds, including this specific acid, displayed significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Bacterial Strain
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

These findings suggest that this compound could be developed into a new class of antibiotics, especially against resistant strains.

Anticancer Activity

The anticancer properties of the compound have also been explored. In a study involving various pyrrole derivatives, it was found that compounds with similar structures exhibited potent cytotoxic effects on cancer cell lines, including Jurkat and A-431 cells.

CompoundIC50 (μM)Cell Line
This compound<10Jurkat
Control (Doxorubicin)<5Jurkat

The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group plays a crucial role in enhancing cytotoxicity by improving interactions with cellular targets.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with key proteins involved in cell proliferation and survival. Molecular dynamics simulations have suggested that the compound may bind to specific sites on target proteins, leading to inhibition of their activity.

Case Studies

  • Antibacterial Efficacy : A study conducted on various pyrrole derivatives demonstrated that those containing trifluoromethyl groups significantly outperformed non-fluorinated analogs in inhibiting bacterial growth.
  • Cytotoxicity Assessment : In another research effort, derivatives were tested against multiple cancer cell lines, revealing a consistent pattern where trifluoromethylated compounds showed enhanced cytotoxicity compared to their methyl counterparts.

Q & A

Q. What are the common synthetic routes for 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid?

The compound is typically synthesized via multi-step procedures involving cyclization or functionalization of pyrrole precursors. For example, methyl esters of related pyrrole-carboxylic acids (e.g., methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid) are synthesized using coupling agents like HATU and DIPEA in anhydrous DMF, followed by reverse-phase chromatography for purification . Similar methods can be adapted by substituting trifluoromethyl-containing aryl halides or cyclopropane derivatives as starting materials .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • 1H NMR : To confirm substituent positions and purity (e.g., δ 13.99 ppm for acidic protons in DMSO-d6) .
  • LCMS/ESIMS : To verify molecular ion peaks (e.g., m/z 354.2 for related analogs) and assess purity (≥94% by LCMS) .
  • HPLC : For quantifying purity (e.g., 97.34% reported for structurally similar pyrrole derivatives) .

Q. How should researchers handle solubility and storage challenges?

The compound’s solubility varies by solvent due to its trifluoromethyl and carboxylic acid groups. Polar aprotic solvents (e.g., DMF, DMSO) are recommended for reactions. Storage at –20°C under inert conditions (argon/vacuum) is advised to prevent degradation, as suggested for related trifluoromethylated heterocycles .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Yield optimization strategies include:

  • Coupling Agent Selection : HATU outperforms EDCI or DCC in amide bond formation, reducing side products .
  • Temperature Control : Maintaining RT during coupling steps minimizes decomposition of acid-sensitive intermediates .
  • Purification : Reverse-phase chromatography with MeCN/H2O gradients (0–100%) efficiently isolates the target compound from byproducts .

Q. How do researchers resolve discrepancies in NMR data between synthesized batches?

Contradictions in NMR signals (e.g., proton splitting or unexpected peaks) may arise from:

  • Tautomerism : The pyrrole ring’s NH proton can exhibit dynamic exchange, altering splitting patterns in DMSO .
  • Trace Solvents : Residual DMF or H2O may obscure signals; lyophilization or rigorous drying under vacuum is critical .
  • Isomer Formation : Steric effects from the trifluoromethyl group may lead to regioisomers, requiring 2D NMR (e.g., COSY, HSQC) for structural confirmation .

Q. What role does this compound play in medicinal chemistry applications?

It serves as a key intermediate in developing enzyme inhibitors. For instance, it is a building block for Notum carboxylesterase inhibitors, where the trifluoromethyl group enhances metabolic stability and binding affinity . Analogous compounds (e.g., 3-methyl-4-(6-(trifluoromethyl)pyridin-3-yl)pyrrole-2-carboxylic acid) show activity in kinase inhibition assays .

Q. What strategies mitigate stability issues during biological assays?

  • pH Adjustment : Buffering solutions to pH 6–7 stabilizes the carboxylic acid group against decarboxylation .
  • Lyophilization : Freeze-drying the compound as a sodium salt improves long-term storage stability .
  • Light Protection : Amber vials prevent photodegradation of the pyrrole core .

Methodological Considerations

Q. How can researchers validate synthetic intermediates?

  • HRMS : High-resolution mass spectrometry confirms exact mass (e.g., m/z 311.1 for [M+1]+ ions) .
  • X-ray Crystallography : For unambiguous structural assignment, though limited by crystal formation challenges in trifluoromethylated compounds .

Q. What purification methods are effective for scale-up?

  • Preparative HPLC : Suitable for milligram-to-gram scales, using C18 columns and 0.1% NH4OH/MeCN gradients .
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) effectively recrystallize the compound, removing polar impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid
Reactant of Route 2
2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic Acid

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